molecular formula C10H15N2NaO3 B15342105 Barbituric acid, 1,5,5-triethyl-, sodium salt CAS No. 357-69-7

Barbituric acid, 1,5,5-triethyl-, sodium salt

Cat. No.: B15342105
CAS No.: 357-69-7
M. Wt: 234.23 g/mol
InChI Key: YJMIMZCVYFWXAC-UHFFFAOYSA-M
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Description

. It is a derivative of barbituric acid, which is a pyrimidinedione. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The classical synthesis of barbituric acid derivatives involves the reaction of urea with diethyl malonate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate enol form, which then cyclizes to form the barbituric acid ring.

  • Industrial Production Methods: On an industrial scale, the synthesis of sodium 5,5-diethylbarbiturate involves the reaction of barbituric acid with triethyl orthoformate and sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Types of Reactions:

  • Oxidation: Sodium 5,5-diethylbarbiturate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as halogenation, can be carried out to introduce different substituents onto the barbituric acid ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of barbituric acid.

  • Reduction: Reduced forms of barbituric acid.

  • Substitution: Halogenated derivatives of barbituric acid.

Scientific Research Applications

Chemistry: Sodium 5,5-diethylbarbiturate is used as a reagent in organic synthesis and as a building block for the preparation of various pharmaceuticals and other chemical compounds. Biology: It is used in biological research to study enzyme inhibition and other biochemical processes. Medicine: The compound has been investigated for its potential use in the treatment of certain medical conditions, including its role as a sedative and anticonvulsant. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 5,5-diethylbarbiturate exerts its effects involves the modulation of GABA (gamma-aminobutyric acid) receptors in the central nervous system. By enhancing the activity of GABA, the compound produces sedative and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the regulation of neuronal excitability.

Comparison with Similar Compounds

  • Barbital (Veronal): A closely related compound with similar sedative properties.

  • Phenobarbital: Another barbiturate used as a sedative and anticonvulsant.

  • Amobarbital: A barbiturate with hypnotic properties.

Uniqueness: Sodium 5,5-diethylbarbiturate is unique in its specific chemical structure, which influences its pharmacological properties and applications. Its triethyl substitution pattern differentiates it from other barbiturates, leading to distinct biological and chemical behaviors.

Properties

CAS No.

357-69-7

Molecular Formula

C10H15N2NaO3

Molecular Weight

234.23 g/mol

IUPAC Name

sodium;1,5,5-triethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C10H16N2O3.Na/c1-4-10(5-2)7(13)11-9(15)12(6-3)8(10)14;/h4-6H2,1-3H3,(H,11,13,15);/q;+1/p-1

InChI Key

YJMIMZCVYFWXAC-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)[N-]C(=O)N(C1=O)CC)CC.[Na+]

Origin of Product

United States

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